(-)-Epicedrol
CAS No.: 19903-73-2
VCID: VC0010098
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.

Description | (-)-Epicedrol is a naturally occurring sesquiterpene alcohol found in various essential oils and is a stereoisomer of cedrol, commonly found in coniferous trees' essential oils. Also known as epi-cedrol, 8-epi-cedrol, or (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol, it is the 8S-epimer of cedrol and has a distinctive woody and earthy aroma . Research indicates that (-)-Epicedrol has potential as an antimicrobial and antifungal agent, with ongoing studies exploring its anti-inflammatory and analgesic properties. It has been reported in Cyathocline purpurea, Artemisia annua, and Chamaemelum nobile . The synthesis of (-)-Epicedrol can be achieved through different methods, including the cyclization of farnesyl pyrophosphate, a precursor in sesquiterpene biosynthesis, catalyzed by specific enzymes or chemical catalysts under controlled conditions. Industrial production often involves extraction from natural sources like cedarwood essential oils through steam distillation, followed by purification steps such as fractional distillation and crystallization. Chemically, (-)-Epicedrol can undergo oxidation to form epicedrone, reduction to yield dihydro-epicedrol, and substitution reactions where the hydroxyl group is replaced by other functional groups. In scientific research, (-)-Epicedrol is used as a chiral building block in synthesizing complex organic molecules. Its mechanism of action involves interaction with specific molecular targets; for instance, in antimicrobial applications, it disrupts the cell membrane integrity of microorganisms. Similar compounds include cedrol (a stereoisomer with similar aromatic properties) and α-Cedrene and β-Cedrene, which have similar structures but distinct applications in perfumery. Epi-cedrol synthase (EC 4.2.3.39) is the enzyme that catalyzes the production of 8-epi-cedrol from (2E,6E)-farnesyl diphosphate . |
---|---|
CAS No. | 19903-73-2 |
Product Name | (-)-Epicedrol |
Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | (1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |
Standard InChI | InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1 |
Standard InChIKey | SVURIXNDRWRAFU-MIBAYGRRSA-N |
SMILES | CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
Canonical SMILES | CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
Synonyms | 8-epicedrol cedrol |
PubChem Compound | 6713078 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume